Nortrilobolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

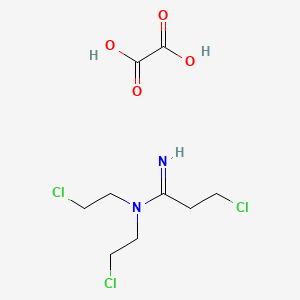

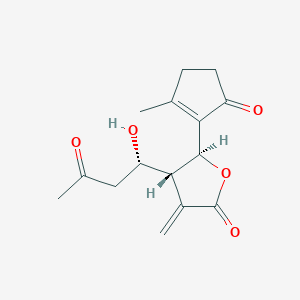

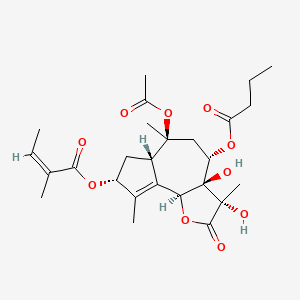

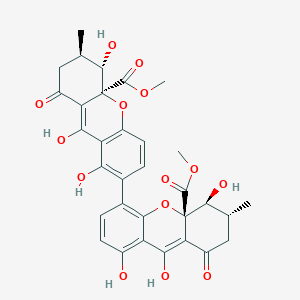

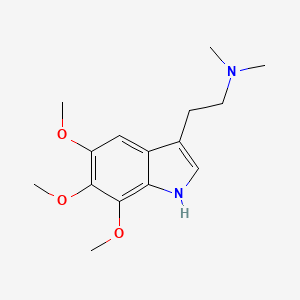

Nortrilobolide is a pentaoxygenated guaianolide . It’s a natural product that has been studied for its potential as an anticancer agent . The molecular formula of this compound is C26H36O10 .

Synthesis Analysis

The synthesis of this compound involves key reactions such as a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone . This innovative approach allows the synthesis of a broad library of novel and valuable penta- and hexaoxygenated guaianolides .Molecular Structure Analysis

This compound has a complex molecular structure with multiple stereocentres . It was found within a molecular family consisting of 72 close structural analogues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone . The second process consists of a stereoselective β,α’-acyloxylation of the key intermediate α,β-unsaturated ketone to afford its corresponding acetoxyketone .Physical and Chemical Properties Analysis

This compound has an average mass of 508.558 Da and a monoisotopic mass of 508.230835 Da . It has 7 defined stereocentres .Wissenschaftliche Forschungsanwendungen

Sustainable Production in Plant Cultures

Nortrilobolide, along with thapsigargin, is a sesquiterpene lactone found in the Mediterranean plant Thapsia garganica L. Its significance lies in its role in inducing apoptosis in mammalian cells. A study by (Quiñonero López et al., 2018) revealed that through a temporary immersion bioreactor system, it is possible to achieve sustainable production of this compound in shoot cultures of Thapsia garganica. This production method enhances thapsigargin and this compound yields, demonstrating a significant advancement in sustainable pharmaceutical production.

Development of Thapsigargin Analogs

This compound has been a critical compound in the synthesis of thapsigargin analogs. (Chu et al., 2018) detail the efficient and scalable syntheses of this compound and thapsigargin, highlighting the importance of these compounds in medicinal research. The study showcases how various natural products and analogs can be prepared from a common building block, offering promising activity profiles for various medicinal applications.

Synthetic Strategies from Natural Sources

In the field of synthetic chemistry, this compound serves as a starting material for the synthesis of complex sesquiterpenes. (Chen & Evans, 2017) developed a concise, efficient, and scalable synthesis of thapsigargin and this compound from (R)-(-)-carvone. Their approach is inspired by nature's carbon-carbon bond formation sequence, which is crucial for constructing a highly functionalized sesquiterpene lactone skeleton.

Functionalization in Anticancer Agents Development

Research by (Doan et al., 2015) on the chemo- and regioselective functionalization of this compound has significant implications for anticancer drug development. Their work involved synthesizing the natural product 2-acetoxytrilobolide by functionalizing this compound, providing an innovative approach for the synthesis of a broad library of novel guaianolides with potential as anticancer agents.

Total Syntheses of Complex Guaianolides

The total synthesis of complex guaianolides like thapsigargin and this compound has been a focus in medicinal chemistry. Studies like (Andrews et al., 2007) demonstrate the synthesis of these natural products, which are crucial for investigating their potential in selective cytotoxicity against tumors, highlighting the significant role this compound plays in this field.

Zukünftige Richtungen

The research performed to develop drugs from related compounds like Thapsigargin has resulted in important scientific discoveries concerning the chemistry, biosynthesis, and biochemistry of sesquiterpene lactones . This could potentially pave the way for future research and development of drugs from Nortrilobolide and similar compounds .

Eigenschaften

CAS-Nummer |

136051-63-3 |

|---|---|

Molekularformel |

C26H36O10 |

Molekulargewicht |

508.6 g/mol |

IUPAC-Name |

[(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9-/t16-,17+,18-,21-,24-,25+,26+/m0/s1 |

InChI-Schlüssel |

WEJWYRUDUWBNIB-YQMCDBNQSA-N |

Isomerische SMILES |

CCCC(=O)O[C@H]1C[C@]([C@H]2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C |

SMILES |

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Kanonische SMILES |

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Synonyme |

nortrilobolide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4E,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1253919.png)

![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)

![5-N,5-N,14-N,14-N-tetramethyl-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5,14-disulfonamide](/img/structure/B1253929.png)

![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)

![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)

![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)